
Carbamic acid,N-(9-aminononyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H30N2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a long aliphatic chain with an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester typically involves the reaction of 9-aminononanol with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Dissolve 9-aminononanol in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography to obtain carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve further purification steps such as recrystallization or distillation to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The aliphatic chain can be oxidized to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: Carbamic acid and 9-aminononanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of biological processes, particularly those involving amine and ester functionalities. It may serve as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug or a precursor for drug development. Its ability to undergo hydrolysis and release active amines makes it a candidate for drug delivery systems.
Industry: In industrial applications, it can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester involves its ability to undergo hydrolysis, releasing the active amine (9-aminononanol). This amine can then interact with various molecular targets, including enzymes and receptors. The ester bond hydrolysis is typically catalyzed by esterases or other hydrolytic enzymes present in biological systems. The released amine can participate in further biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(8-aminooctyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(10-aminodecyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(11-aminoundecyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester is unique due to its specific chain length and the presence of an amino group at the ninth position. This specific structure imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective. The balance between hydrophobic and hydrophilic regions in its structure also contributes to its versatility in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 2,10-diaminodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)12(16)10-8-6-4-5-7-9-11-15/h12H,4-11,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJINEZMHRTYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCCCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8198875.png)



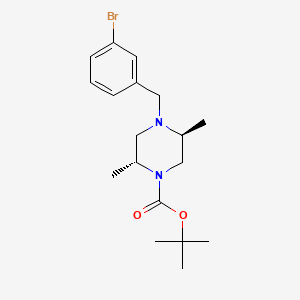
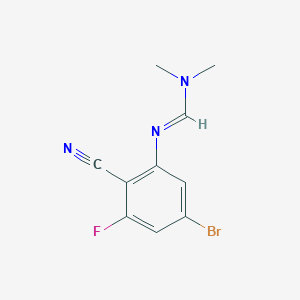



![Sodium;[6-[6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-2-carboxy-4-hydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methanolate](/img/structure/B8198941.png)
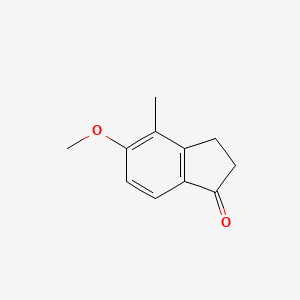
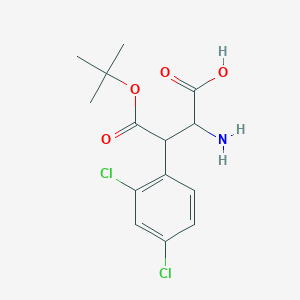
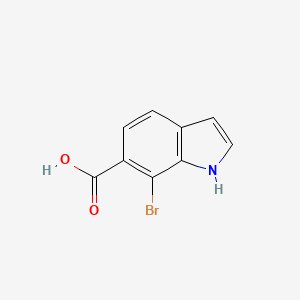
![5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8198977.png)
